molecular formula C3H4ClF3O3S B1606060 2-Chloroethyl trifluoromethanesulfonate CAS No. 73323-80-5

2-Chloroethyl trifluoromethanesulfonate

Cat. No.: B1606060
CAS No.: 73323-80-5
M. Wt: 212.58 g/mol
InChI Key: OJEPTKFBWNNVHK-UHFFFAOYSA-N
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Description

2-Chloroethyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C3H4ClF3O3S and its molecular weight is 212.58 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloroethyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloroethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPTKFBWNNVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223561
Record name NSC 314043
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Molecular Weight

212.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73323-80-5
Record name NSC 314043
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Record name 2-chloroethyl trifluoromethanesulfonate
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Methodological & Application

Synthesis of N-alkylated heterocycles using 2-chloroethyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-Alkylated Heterocycles Using 2-Chloroethyl Trifluoromethanesulfonate

Executive Summary

This guide details the preparation and application of 2-chloroethyl trifluoromethanesulfonate (2-chloroethyl triflate) as a high-precision alkylating agent. Unlike traditional dihaloalkanes (e.g., 1-bromo-2-chloroethane), which often require harsh thermal conditions and suffer from poor selectivity, 2-chloroethyl triflate exploits the extreme leaving group ability of the triflate anion (


 of conjugate acid 

) to effect rapid N-alkylation at low temperatures (

to RT).

This protocol is specifically designed for the synthesis of N-(2-chloroethyl) heterocycles , which serve as critical intermediates for:

  • Pharmaceutical Linkers: Attachment of chloroethyl "handles" for further functionalization.

  • Fused Ring Systems: Precursors for intramolecular cyclization (e.g., imidazo[1,2-a]pyridines).

  • Radiopharmaceutical Precursors: Scaffolds for

    
     nucleophilic substitution.
    

Chemical Mechanism & Rationale

The utility of 2-chloroethyl triflate lies in its bifunctional electrophilicity . The molecule possesses two electrophilic sites with vastly different reactivities:

  • Primary Site (C-OTf): Highly reactive toward nucleophiles via

    
     mechanism at low temperatures.
    
  • Secondary Site (C-Cl): Relatively inert under triflylation/alkylation conditions, preserving the chloride for downstream chemistry.

Comparison of Leaving Groups: | Leaving Group | Approx. Relative Rate (


) | Reaction Temp. Required |
| :--- | :--- | :--- |
| Triflate (-OTf)  | 

|

to

| | Bromide (-Br) |

|

to

| | Chloride (-Cl) |

|

|

Mechanistic Pathway: The nitrogen lone pair of the heterocycle attacks the carbon bearing the triflate. The chloride remains intact, avoiding "double alkylation" or polymerization often seen with symmetrical dihalides.

ReactionMechanism Reagent 2-Chloroethyl Triflate (Cl-CH2-CH2-OTf) TS Transition State [Nu...C...OTf]‡ Reagent->TS SN2 Attack (0°C) Het Heterocycle (Nu-H) Het->TS Inter N-(2-Chloroethyl) Intermediate TS->Inter -HOTf Prod Fused Ring Product (Post-Cyclization) Inter->Prod Intramolecular Cyclization (Base/Heat)

Figure 1: Reaction pathway showing selective displacement of the triflate group followed by potential downstream cyclization.

Safety & Handling (Critical)

  • Hazard Class: 2-Chloroethyl triflate is a potent alkylating agent . It is corrosive (Skin Corr.[1][2][3] 1B), a lachrymator, and a suspected mutagen.

  • Stability: The reagent is moisture-sensitive and thermally unstable. It should be prepared fresh and used immediately. Do not store for prolonged periods, even at

    
    .
    
  • Controls: All operations must be performed in a functioning fume hood using double nitrile gloves and chemical splash goggles. Quench all glassware and waste with dilute aqueous ammonia or NaOH to destroy residual alkylating agent before disposal.

Experimental Protocols

Protocol A: In Situ Preparation of 2-Chloroethyl Triflate

Since the reagent is unstable, this protocol describes its fresh generation from 2-chloroethanol.

Reagents:

  • 2-Chloroethanol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Pyridine or 2,6-Lutidine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon. Add anhydrous DCM (

    
     concentration relative to alcohol).
    
  • Base Addition: Add pyridine (or 2,6-lutidine) and cool the solution to

    
      (ice/salt bath or cryocooler).
    
  • Anhydride Addition: Add

    
     dropwise via syringe over 10 minutes. The solution may turn yellow/orange. Stir for 10 minutes.
    
  • Alcohol Addition: Add 2-chloroethanol (diluted in a small volume of DCM) dropwise to the cold mixture.

  • Reaction: Stir at

    
     to 
    
    
    
    for 45–60 minutes. Monitoring by TLC is difficult due to hydrolysis; conversion is usually quantitative.
  • Workup (Rapid):

    • Dilute with cold pentane or hexanes (precipitates pyridinium triflate salts).

    • Filter rapidly through a small pad of silica or Celite.

    • Concentrate the filtrate under reduced pressure at low temperature (

      
      ) .
      
    • Result: A colorless to pale yellow oil. Use immediately in Protocol B.

Protocol B: N-Alkylation of Benzimidazole (General Procedure)

Reagents:

  • Benzimidazole substrate (1.0 equiv)

  • Freshly prepared 2-Chloroethyl triflate (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (
    
    
    
    ) (1.2 equiv)
  • Acetonitrile (ACN) or DMF, anhydrous

Step-by-Step Procedure:

  • Deprotonation:

    • Dissolve the benzimidazole in anhydrous ACN or DMF.

    • Add the base (

      
       or 
      
      
      
      ).
    • Stir at room temperature for 30 minutes to ensure deprotonation.

  • Alkylation:

    • Cool the mixture to

      
       .
      
    • Add the solution of 2-chloroethyl triflate (from Protocol A) dropwise.

  • Progression:

    • Allow to warm to room temperature.[4]

    • Stir for 2–4 hours. (Note: Reaction is significantly faster than with bromide analogs).

    • Monitor: TLC or LC-MS should show conversion to the mono-alkylated product (

      
       mass shift).
      
  • Quench & Isolation:

    • Quench with water.[1][2][5] Extract with EtOAc (

      
      ).
      
    • Wash organic layers with brine, dry over

      
      .
      
    • Concentrate and purify via column chromatography (Hexane/EtOAc).

Expected Outcome: High yield (>85%) of 1-(2-chloroethyl)benzimidazole.

Downstream Application: Intramolecular Cyclization

The pendant chloroethyl group is a "loaded spring" for cyclization if a nucleophile is present at the 2-position of the heterocycle.

Example: Synthesis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Substrate: 2-Amino-1-(2-chloroethyl)benzimidazole (synthesized via Protocol B using 2-aminobenzimidazole).

  • Conditions: Dissolve the intermediate in Ethanol or DMF.

  • Base: Add

    
     or utilize thermal conditions (
    
    
    
    ).
  • Mechanism: The exocyclic amine attacks the terminal carbon holding the chloride (

    
    ), forming a new 5-membered ring.
    
  • Result: Formation of the tricyclic fused system.

Workflow cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: N-Alkylation cluster_2 Phase 3: Cyclization Step1 2-Chloroethanol + Tf2O (-20°C, DCM) Step2 Isolate 2-Chloroethyl Triflate (Rapid Filtration) Step1->Step2 Step4 Add Triflate (0°C) Selective Alkylation Step2->Step4 Immediate Use Step3 Substrate + Base (Deprotonation) Step3->Step4 Step5 Heat / Strong Base (Cl Displacement) Step4->Step5 Intermediate Isolated Final Fused Heterocycle Step5->Final

Figure 2: Complete workflow from reagent generation to fused ring synthesis.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield of Triflate Hydrolysis due to moisture.Flame-dry glassware; use fresh anhydrous DCM. Ensure

is clear, not brown/black.
Black/Tar in Alkylation Reagent decomposition or exotherm.Add triflate slowly at

. Do not let the triflate sit; use immediately after prep.
Double Alkylation Excess reagent or wrong stoichiometry.Use exactly 1.1–1.2 equivalents. If the substrate has multiple nucleophilic sites (e.g., imidazole), control pH or use protecting groups.
No Cyclization Chloride is a poorer leaving group.Increase temperature to

or use Iodide exchange (add catalytic NaI) to generate the more reactive iodide in situ (Finkelstein condition).

References

  • Synthesis of Triflate Reagents

    • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates and their reactions with nucleophiles. The Journal of Organic Chemistry, 38(21), 3673–3677. Link

  • General N-Alkylation of Heterocycles

    • Dinsmore, C. J., & Bergman, J. M. (1998). 2,2,2-Trifluoroethyl Triflate.[6] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link (Describes analogous triflate reactivity).

  • Cyclization of Chloroethyl Ureas (Mechanistic Insight)

    • Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines. Biochemical Pharmacology, 81(9), 1116-1123. Link

  • Safety Data (2-Chloroethyl Triflate)

    • PubChem CID 100525.[3] 2-Chloroethyl trifluoromethanesulfonate.[3] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols: 2-Chloroethyl Trifluoromethanesulfonate as a Versatile Precursor for Vinyl Triflates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Vinyl Triflates in Modern Synthesis

Vinyl trifluoromethanesulfonates, commonly known as vinyl triflates, are exceptionally valuable intermediates in contemporary organic synthesis. Their utility stems from the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known to chemists.[1] This characteristic imparts high reactivity to the vinylic carbon, rendering vinyl triflates susceptible to a diverse array of chemical transformations. They are frequently utilized as robust alternatives to vinyl halides in transition-metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with remarkable control over regio- and stereochemistry. The applications of vinyl triflates extend to elimination reactions for alkyne synthesis, nucleophilic additions, and radical reactions, positioning them as critical building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.

This guide provides a comprehensive overview of the synthesis and application of 2-chloroethyl trifluoromethanesulfonate as a strategic precursor to the parent vinyl triflate. This approach offers a distinct advantage by avoiding the direct handling of volatile and gaseous ethylene. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this efficient methodology.

Synthesis of the Precursor: 2-Chloroethyl Trifluoromethanesulfonate

The synthesis of 2-chloroethyl trifluoromethanesulfonate is a critical first step. The most direct and efficient method involves the reaction of 2-chloroethanol with trifluoromethanesulfonic (triflic) anhydride in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Causality Behind Experimental Choices:
  • Triflic Anhydride: This is the triflating agent of choice due to its high reactivity, which ensures a rapid and complete conversion of the alcohol.

  • Pyridine: A non-nucleophilic base is essential to prevent competitive reactions with the triflic anhydride or the product. Pyridine is a common choice as it is an effective acid scavenger and a suitable solvent for this transformation.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as triflic anhydride readily hydrolyzes, which would quench the reaction and reduce the yield.

  • Low Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermicity of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of 2-Chloroethyl Trifluoromethanesulfonate

Materials:

  • 2-Chloroethanol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve 2-chloroethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane (DCM) and add the solution to the reaction flask.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Triflic Anhydride: Add triflic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold, saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-chloroethyl trifluoromethanesulfonate by vacuum distillation or column chromatography on silica gel.

Characterization Data for 2-Chloroethyl trifluoromethanesulfonate:

PropertyValue
Molecular Formula C₃H₄ClF₃O₃S
Molecular Weight 212.58 g/mol [2]
Appearance Colorless liquid
Boiling Point 170.8 ± 40.0 °C at 760 Torr (predicted)[3]
Density 1.595 ± 0.06 g/cm³ (predicted)[3]

Note: Predicted values are sourced from chemical databases and may vary from experimental results.

Generation of Vinyl Triflate via Elimination

The conversion of 2-chloroethyl trifluoromethanesulfonate to vinyl triflate proceeds through a base-induced elimination reaction, specifically an E2 (bimolecular elimination) mechanism.[4][5][6] This concerted, single-step reaction is highly efficient due to the excellent leaving group ability of the triflate group.

Mechanism of Elimination (E2 Reaction):

The E2 mechanism involves the simultaneous abstraction of a proton from the carbon adjacent to the triflate-bearing carbon (the β-carbon) by a base, and the departure of the triflate leaving group.[4][7][8] A key requirement for an efficient E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group, where they are in the same plane but on opposite sides of the carbon-carbon bond.[4][6][9]

G cluster_0 Precursor Synthesis cluster_1 Vinyl Triflate Formation 2-Chloroethanol 2-Chloroethanol Reaction with Tf2O and Pyridine Reaction with Tf2O and Pyridine 2-Chloroethanol->Reaction with Tf2O and Pyridine Anhydrous DCM, 0°C Workup and Purification Workup and Purification Reaction with Tf2O and Pyridine->Workup and Purification Quench, Extract, Dry, Concentrate 2-Chloroethyl Triflate 2-Chloroethyl Triflate Workup and Purification->2-Chloroethyl Triflate Base-induced Elimination Base-induced Elimination 2-Chloroethyl Triflate->Base-induced Elimination Strong Base (e.g., KOtBu) Anhydrous THF, 0°C Quench and Workup Quench and Workup Base-induced Elimination->Quench and Workup Sat. NH4Cl, Extract, Dry, Concentrate Vinyl Triflate Vinyl Triflate Quench and Workup->Vinyl Triflate

Sources

Application Note: Microwave-Assisted Reactions with 2-Chloroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 2-chloroethyl trifluoromethanesulfonate (2-chloroethyl triflate) in microwave-assisted organic synthesis. While 1-bromo-2-chloroethane is the traditional reagent for introducing chloroethyl groups, it suffers from slow kinetics and poor selectivity, often requiring high thermal loads that degrade sensitive substrates.

2-Chloroethyl triflate offers a kinetic solution: the triflate (


) group is approximately 

times more reactive as a nucleofuge than chloride. By coupling this hyper-reactivity with microwave irradiation, researchers can achieve chemoselective N- or O-alkylation in minutes at moderate temperatures, avoiding the elimination side-reactions common with thermal heating.

Key Applications:

  • Synthesis of nitrogen mustard precursors (oncology).

  • Rapid construction of piperazine and morpholine scaffolds.

  • Linker chemistry for PROTACs and antibody-drug conjugates (ADCs).

Safety & Handling (CRITICAL)

Hazard Class: Vesicant / Alkylating Agent / Corrosive.

  • Vesicant Hazard: 2-Chloroethyl triflate is a structural analog to sulfur mustard precursors. It is a potent alkylating agent capable of modifying DNA. Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.

  • Explosion Risk: Like many sulfonic esters, the distilled residue can be unstable. Do not distill to dryness.

  • Incompatibility: Highly reactive with water. Hydrolysis produces triflic acid (superacid) and HCl.

Chemical Basis & Mechanism

The utility of 2-chloroethyl triflate lies in its differential electrophilicity .

  • Primary Activation (

    
    ):  The C-OTf bond is exceptionally weak. Under microwave irradiation, nucleophilic attack (
    
    
    
    ) occurs almost exclusively at this position at temperatures as low as 40–60°C.
  • Latent Functionality (

    
    ):  The C-Cl bond remains intact under these mild conditions, providing a handle for secondary functionalization (e.g., ring closure or secondary amine capture).
    

Microwave Advantage: Conventional heating often requires prolonged reaction times, leading to the decomposition of the triflate (elimination to vinyl chloride). Microwave irradiation provides rapid dielectric heating, overcoming the activation energy for the


 substitution faster than the rate of elimination (

).

Reagent Preparation (Fresh Synthesis)

Commercially available 2-chloroethyl triflate degrades rapidly. For reproducible microwave chemistry, synthesize fresh using this protocol.

Reaction:



Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon.

  • Charge: Add 2-chloroethanol (1.0 equiv) and Dichloromethane (DCM) (anhydrous, 0.5 M concentration).

  • Base: Add Pyridine (1.1 equiv) or 2,6-Lutidine (for acid-sensitive substrates).

  • Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath).

  • Addition: Dropwise add Triflic Anhydride (

    
    )  (1.1 equiv) over 20 minutes. Exothermic!
    
  • Workup: Stir at -78°C for 30 min, then warm to 0°C. Wash immediately with cold 1M HCl, then cold Sat.

    
    . Dry over 
    
    
    
    .[1]
  • Storage: Use the DCM solution directly for MW reactions (titrate to determine concentration) or concentrate carefully at

    
    . Do not store > 24h. 
    

Microwave Protocol A: Chemoselective N-Alkylation

Target: Introduction of the chloroethyl chain without cyclization.

Substrates: Secondary amines, Indoles, Carbazoles.

ParameterSettingRationale
Solvent Acetonitrile (ACN)High

(0.375) for efficient MW absorption.
Concentration 0.1 – 0.2 MDilution prevents intermolecular polymerization.
Stoichiometry 1.2 equiv TriflateSlight excess compensates for trace hydrolysis.
Base

(2.0 equiv)
Insoluble inorganic base prevents elimination side-reactions.
Temperature 60°C - 80°C Sufficient for OTf displacement; too low for Cl displacement.
Time 5 - 10 minsDynamic hold.

Step-by-Step:

  • In a 10 mL microwave vial, dissolve the amine substrate (1.0 mmol) in ACN (5 mL).

  • Add

    
     (2.0 mmol).
    
  • Add freshly prepared 2-chloroethyl triflate (1.2 mmol).

  • Cap the vial and irradiate at 60°C for 5 minutes (High absorption setting).

  • TLC Check: Look for the disappearance of the amine. The product (N-chloroethyl) is usually less polar.

  • Workup: Filter off carbonate salts. Evaporate solvent.[2][3] Note: Do not heat >40°C during evaporation to prevent self-alkylation.

Microwave Protocol B: Tandem Cyclization

Target: Formation of N-heterocycles (e.g., Aziridines, Piperazines).

This protocol utilizes the "Microwave Flash Heating" effect to drive the second, difficult substitution of the chloride.

Conditions:

  • Step 1: Follow Protocol A (Alkylation).

  • Step 2 (In-situ): Add NaI (0.1 equiv) as a Finkelstein catalyst and a secondary nucleophile (if forming piperazines) or stronger base (Cs2CO3) for intramolecular closure.

  • MW Conditions: Ramp to 120°C - 140°C for 10-15 minutes.

Visualization of Workflows

Diagram 1: Reaction Pathway & Selectivity

This diagram illustrates the kinetic selectivity controlled by microwave temperature settings.

ReactionPathway Reagent 2-Chloroethyl Triflate (Cl-CH2-CH2-OTf) Intermediate Intermediate (R-NH-CH2-CH2-Cl) Reagent->Intermediate MW 60°C, 5 min (Displacement of OTf) Waste Elimination Byproduct (Vinyl Chloride) Reagent->Waste Thermal Heating (>100°C Slow Ramp) Nu Nucleophile (R-NH2) Nu->Intermediate Product_A N-Chloroethyl Product (Chemoselective) Intermediate->Product_A Isolate at RT Product_B Cyclized Product (Aziridine/Piperazine) Intermediate->Product_B MW 130°C + NaI (Displacement of Cl)

Caption: Kinetic bifurcation of 2-chloroethyl triflate. Low-temp MW drives substitution; high-temp drives cyclization. Slow heating favors elimination.

Diagram 2: Experimental Workflow

Step-by-step logic for the researcher.

Workflow Start Start: Reagent Prep Prep Mix 2-Chloroethanol + Tf2O (-78°C, DCM, Pyridine) Start->Prep Decision Target Structure? Prep->Decision RouteA Route A: Linear Linker (N-Chloroethylation) Decision->RouteA Linear RouteB Route B: Heterocycle Formation (Tandem Cyclization) Decision->RouteB Cyclic MWA MW Irradiation 60°C, 5-10 min, ACN RouteA->MWA RouteB->MWA Step 1 MWB MW Irradiation 140°C, 15 min, NaI cat. MWA->MWB Add NaI + Heat WorkupA Filter & Evaporate (<40°C Bath) MWA->WorkupA WorkupB Aqueous Extraction (DCM / Water) MWB->WorkupB Final Final Product Analysis (NMR / LCMS) WorkupA->Final WorkupB->Final

Caption: Operational decision tree for synthesizing linear linkers versus cyclized heterocycles.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of TriflateEnsure reagents are dry. Use anhydrous ACN. Verify triflate quality by NMR (

).
Vinyl Chloride Formation Elimination ReactionBase is too strong or Temp is too high. Switch from

to

or

. Reduce MW temp to 50°C.
Double Alkylation Amine is too nucleophilicUse a large excess of the amine (if cheap) or slow addition of the triflate.
Pressure Spikes Solvent volatility2-chloroethyl triflate and DCM are volatile. Ensure the MW vial is rated for 20 bar.

References

  • Reagent Preparation: Katsuhara, Y.; Maruyama, S.; Katagiri, Y.; Fukunaga, R.; Hagihara, N. "Synthesis of 2-chloroethyl trifluoromethanesulfonate and its application." J. Org. Chem.1980 , 45(12), 2441–2446.[4]

  • Microwave N-Alkylation Review: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[5] Chem. Int. Ed.2004 , 43, 6250–6284.

  • Triflate Reactivity: Stang, P. J.; Hanack, M.; Subramanian, L. R. "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis1982 , 1982(02), 85–126.

  • Safety Data (2-Chloroethyl triflate): PubChem Compound Summary for CID 100525.

  • General Microwave Alkylation Protocol: "Microwave Assisted N-Alkylation of Isatin." Int. J. Mol. Sci.2011 , 12(12), 8684-8695.

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals and should be performed by trained personnel in a controlled laboratory environment.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloroethyl Triflate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Downstream Processing of 2-Chloroethyl Trifluoromethanesulfonate (


) Reactions

Executive Summary & Safety Directive

Warning: High Toxicity Hazard Reactions involving 2-chloroethyl triflate often generate nitrogen or oxygen mustards . These compounds are potent alkylating agents and potential blistering agents (vesicants).

  • Always handle in a functioning fume hood.

  • Decontamination: Quench all glassware and spills with dilute NaOH or thiosulfate solution before removal from the hood.

The Chemistry: 2-Chloroethyl triflate is a "super-electrophile" used to append the


 motif. The primary challenge in purifying its products is the "Aziridinium Trap."  If the product is an amine, the pendant chloride can displace the nitrogen internally, forming a highly reactive aziridinium ion, leading to polymerization, hydrolysis, or rearrangement.

Core Workflows (Standard Operating Procedures)

Workflow A: The "Cold-Acidic" Workup (For Amine Products)

Best for:


-alkylation products (Potential Nitrogen Mustards)

Rationale: Keeping the pH low protonates the amine product (


), preventing the lone pair from attacking the 

-carbon (preventing aziridinium formation).
StepActionTechnical Justification
1. Quench Cool reaction to

. Add

(aq).
Protonates the amine immediately. Hydrolyzes excess triflate to HOTf (water-soluble).
2. Wash Extract aqueous layer with

(discard organic).
Removes non-basic impurities and unreacted triflate precursors.
3. Basify Critical: Add cold saturated

to aqueous layer just until basic (pH 8-9). Extract rapidly with

.
Minimizes time the free base exists in solution to prevent cyclization.
4. Dry Dry over

, filter, and concentrate below

.
Heat promotes aziridinium formation and polymerization.
5. Stabilize Redissolve in

, add

in ether. Filter the precipitate.[1][2]
Stores the product as a stable Hydrochloride salt.
Workflow B: The "Neutral" Workup (For Ether/Ester Products)

Best for:


-alkylation products

Rationale: Ethers are less prone to cyclization but sensitive to acid-catalyzed hydrolysis.

  • Quench: Pour reaction mixture into saturated

    
      (not water).
    
    • Why: The reaction produces Triflic Acid (HOTf) as a byproduct. Neutralizing it immediately prevents acid-catalyzed decomposition of the product.

  • Extraction: Use

    
     or 
    
    
    
    .
  • Purification: Silica gel chromatography is generally safe for these non-basic products.

Troubleshooting Guide (FAQ)

Issue 1: "My product vanished on the Silica Column."

Diagnosis: Acid-Base Interaction.

  • Mechanism: Silica gel is slightly acidic (

    
    ). If your product is an amine (e.g., 
    
    
    
    -alkylated species), it will protonate and stick irreversibly to the silica.
  • Solution:

    • Option A (Pre-treatment): Flush the column with

      
       Triethylamine (
      
      
      
      ) in hexanes before loading your sample. This neutralizes the acidic sites.
    • Option B (Substrate): Switch to Neutral Alumina (Grade III). It is far less likely to degrade sensitive alkyl halides.

Issue 2: "The product turned into a gummy solid/tar overnight."

Diagnosis: Uncontrolled Aziridinium Polymerization.

  • Mechanism: You likely stored the product as a free base . At room temperature, the amine lone pair displaces the chloride. The resulting aziridinium ion is opened by another amine molecule, creating a chain reaction (polymerization).

  • Fix:

    • Immediate: Convert to the

      
       or 
      
      
      
      salt immediately after isolation.
    • Storage: Store at

      
      . Never store as a neat oil at room temperature.
      
Issue 3: "I see vinyl protons in my NMR (5.0–6.0 ppm)."

Diagnosis: E2 Elimination.

  • Mechanism: The base used for the alkylation (e.g.,

    
    , 
    
    
    
    ) was too strong or the temperature was too high, causing elimination of
    
    
    or
    
    
    to form a vinyl group (
    
    
    ).
  • Fix:

    • Switch to a milder base:

      
       or 
      
      
      
      in Acetonitrile.
    • Lower the reaction temperature (maintain

      
       to RT).
      

Mechanistic Visualization

The Aziridinium Trap

This diagram illustrates the "danger zone" when handling 2-chloroethyl amine products.

AziridiniumTrap Product Desired Product (Free Base) R2N-CH2CH2-Cl Aziridinium Aziridinium Ion (Highly Electrophilic) Product->Aziridinium  Heat or Standing (RT) Salt Stable Salt (Safe Storage) [R2NH-CH2CH2-Cl]+ Cl- Product->Salt  Add HCl/Ether (Immediate) Polymer Polymerized Tar (Irreversible) Aziridinium->Polymer  Reaction with more Product Hydrolysis Hydrolysis Product (Alcohol) R2N-CH2CH2-OH Aziridinium->Hydrolysis  H2O / OH-

Caption: The kinetic competition between stabilization (protonation) and decomposition (cyclization) of 2-chloroethyl amines.

Workup Decision Tree

Follow this logic flow to determine the correct purification path.

WorkupLogic Start Reaction Complete CheckType Is Product an Amine? Start->CheckType YesAmine YES (Basic Nitrogen) CheckType->YesAmine NoAmine NO (Ether/Ester) CheckType->NoAmine AcidWash Acidic Wash (1M HCl) Remove impurities YesAmine->AcidWash Basify Cold Basification (pH 8, Rapid Extract) AcidWash->Basify SaltFormation Form HCl Salt & Crystallize Basify->SaltFormation BaseQuench Quench w/ NaHCO3 (Neutralize HOTf) NoAmine->BaseQuench Column Silica Chromatography (Standard) BaseQuench->Column

Caption: Decision matrix for selecting the appropriate workup based on product basicity.

Key Data: Stability & Reactivity

ParameterValue/ConditionImplication for Purification
Leaving Group Ability Triflate (

) >

Tosylate
Hydrolysis occurs rapidly upon exposure to moisture.
Cyclization Rate Fast at

(for amines)
Keep all solutions on ice. Rotary evaporate without water bath heat.
Silica Compatibility Poor (for amines)Use

-treated silica or Alumina.
Storage Form Hydrochloride SaltFree bases degrade within hours/days; Salts are stable for months.

References

  • PubChem. (n.d.). 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S.[3] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Loughlin, W. A., et al. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Diels, G., et al. (2012). Transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones... via N-spiro bis-aziridinium intermediates. PubMed. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Stability of 2-Chloroethyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: 2-Chloroethyl trifluoromethanesulfonate (2-Chloroethyl triflate) CAS: 73323-80-5 Function: High-reactivity alkylating agent (Super-electrophile) Document ID: TS-CET-001[1]

Critical Stability Alerts (Read Before Use)

Warning: 2-Chloroethyl triflate is a super-electrophile .[1] Unlike standard alkyl halides (e.g., 2-chloroethyl chloride), the triflate group (OTf) is an exceptional leaving group (approx.


 times better than iodide).[1] This extreme reactivity dictates strict solvent limitations.[1]
  • MOISTURE INTOLERANCE: The reagent hydrolyzes rapidly in the presence of water to release Triflic Acid (HOTf) and 2-Chloroethanol .[1] The released HOTf is autocatalytic, accelerating further decomposition and potentially charring reaction mixtures.[1]

  • DMSO INCOMPATIBILITY: Do NOT dissolve this reagent in DMSO (Dimethyl Sulfoxide) for stock solutions or biological screening.[1] It will alkylate the DMSO oxygen atom almost immediately, neutralizing the reagent and generating a sulfoxonium salt.[1]

  • THF POLYMERIZATION: In the presence of trace acid or heat, this reagent can initiate the cationic ring-opening polymerization (CROP) of THF, turning your reaction mixture into a solid gel.

Solvent Compatibility Matrix

Use this matrix to select the appropriate solvent for your reaction or storage.

Solvent ClassStatusSuitabilityTechnical Rationale
Chlorinated (DCM, CHCl₃, DCE)GREEN Recommended Non-nucleophilic and polar enough to solubilize the triflate.[1] DCM is the gold standard for reactions involving this reagent.[1]
Hydrocarbons (Toluene, Hexane)GREEN Good Excellent stability.[1] However, the reagent's solubility might be lower in pure hexanes compared to toluene.[1]
Ethers (Diethyl Ether, MTBE)GREEN Good Stable if strictly anhydrous.[1] Good for precipitation of cationic products.[1]
Cyclic Ethers (THF, Dioxane)YELLOW Caution Risk of Polymerization. Alkyl triflates are cationic initiators.[1] If used, keep temperature <0°C and minimize time.[1]
Nitriles (Acetonitrile)YELLOW Short-term Generally stable for short durations, but MeCN can act as a weak nucleophile (forming nitrilium ions) at high temperatures.[1]
Amides/Sulfoxides (DMF, DMSO, NMP)RED PROHIBITED Rapid Decomposition. The solvent acts as a nucleophile, displacing the triflate.[1]
Protic Solvents (Water, MeOH, EtOH)RED PROHIBITED Immediate Solvolysis. Forms ether byproducts and releases strong acid (HOTf).[1]

Troubleshooting & FAQs

Scenario A: "My reaction turned black and fumed when I opened the vial."

Diagnosis: Autocatalytic Acid Decomposition. Mechanism: Moisture ingress caused hydrolysis, releasing Triflic Acid (HOTf).[1] HOTf is a superacid that dehydrates and chars organic material (turning it black).[1] Solution:

  • Quench: Carefully neutralize with aqueous bicarbonate (exothermic!).[1]

  • Prevention: Store the neat reagent over activated 4Å molecular sieves. When setting up reactions, add a non-nucleophilic base (e.g., 2,6-Lutidine or Proton Sponge ) to scavenge trace acid without reacting with the triflate.[1]

Scenario B: "I prepared a stock solution in DMSO for a bio-assay, but the compound showed no activity."

Diagnosis: Solvent Alkylation (Scavenging).[1] Mechanism: DMSO is an ambient nucleophile.[1] The oxygen in DMSO attacks the electrophilic carbon of the triflate, forming an alkoxysulfonium salt (similar to the intermediate in Kornblum oxidation).[1] Your reagent was consumed by the solvent before it reached the target.[1] Solution:

  • Protocol Change: Use DMAc (Dimethylacetamide) only if immediate use is intended, but preferably use 100% Ethanol only at the moment of dosing (though solvolysis is still a risk, it is slower than DMSO alkylation).[1] Ideally, dose from a DMSO-free stock (e.g., in DCM, then evaporate and reconstitute immediately before use).[1]

Scenario C: "My reaction in THF became a viscous gel."

Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1] Mechanism: The 2-chloroethyl cation (or the triflate ester itself) acts as an initiator.[1] It attacks THF, opening the ring.[1][2][3] The resulting oxonium ion attacks another THF molecule, propagating a polymer chain (Poly-THF).[1] Solution:

  • Switch Solvent: Move to Dichloromethane (DCM) .[1]

  • Mitigation: If THF is required for solubility of the substrate, keep the reaction at -78°C to -20°C . Polymerization rates drop significantly at low temperatures.[1]

Experimental Protocols

Protocol 1: Proper Storage
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

  • Container: Teflon-lined screw cap vial or flame-sealed ampoule.

  • Stabilizer: Add activated 3Å or 4Å Molecular Sieves directly to the liquid reagent to maintain dryness.[1]

Protocol 2: Quenching & Disposal[1]
  • Never dispose of the active reagent directly into organic waste drums (risk of polymerization or violent reaction).[1]

  • Step 1: Dilute the waste stream with DCM.[1]

  • Step 2: Slowly add a 10% solution of Morpholine or Diethylamine in DCM at 0°C. These secondary amines will rapidly consume the triflate, converting it to the stable (and less toxic) amino-derivative.

  • Step 3: Wash the organic layer with sat.[1] NaHCO₃ to neutralize triflic acid byproducts.[1]

Visualizations

Figure 1: Decomposition & Reactivity Pathways

This diagram illustrates why nucleophilic solvents and moisture are fatal to the reagent.[1]

DecompositionPathways Reagent 2-Chloroethyl Triflate (Cl-CH2-CH2-OTf) Product Desired Product (R-NH-CH2-CH2-Cl) Reagent->Product  In DCM/Toluene   Hydrolysis 2-Chloroethanol + HOTf (Superacid) Reagent->Hydrolysis  Hydrolysis   Salt Alkoxysulfonium Salt (Reagent Deactivated) Reagent->Salt  Solvent Attack   Water Water (H2O) Water->Hydrolysis DMSO DMSO (Solvent) DMSO->Salt Target Target Nucleophile (R-NH2, R-SH) Target->Product

Caption: Competitive pathways. Nucleophilic solvents (Red) consume the reagent before it reacts with the target (Green).[1]

Figure 2: Solvent Selection Decision Tree

SolventDecision Start Start: Select Solvent Q1 Is the substrate soluble in DCM or Toluene? Start->Q1 Q2 Is the substrate soluble in Ether/MTBE? Q1->Q2 No Res1 USE: DCM or Toluene (Optimal Stability) Q1->Res1 Yes Q3 Does the reaction require heating (>40°C)? Q2->Q3 No Res2 USE: Diethyl Ether (Anhydrous) Q2->Res2 Yes Res3 USE: Acetonitrile (Short duration only) Q3->Res3 No (Low Temp) Res4 STOP: Re-evaluate Synthesis. Avoid DMSO/DMF/Alcohols. Q3->Res4 Yes (High Temp)

Caption: Logic flow for selecting a solvent that balances solubility with triflate stability.

References

  • Reactivity of Alkyl Triflates: Howells, R. D., & McCown, J. D. (1977).[1] Trifluoromethanesulfonic acid and derivatives. Chemical Reviews, 77(1), 69–92.[1] [Link][1]

  • Polymerization of THF: Penczek, S., Kubisa, P., & Matyjaszewski, K. (1980).[1] Cationic Ring-Opening Polymerization of Tetrahydrofuran. Advances in Polymer Science. [Link]

  • Safety & Handling (SDS Data): PubChem Compound Summary for CID 100525, 2-Chloroethyl trifluoromethanesulfonate. [Link]

Sources

Effect of temperature on the selectivity of 2-chloroethyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals utilizing 2-chloroethyl trifluoromethanesulfonate (2-chloroethyl triflate) . It synthesizes mechanistic organic chemistry with practical troubleshooting to address temperature-dependent selectivity issues.

Topic: Effect of Temperature on Selectivity & Reactivity Document ID: TS-OTf-002 Version: 2.4 (Current)

Executive Summary: The Thermal Switch

2-Chloroethyl triflate is a potent, bifunctional electrophile. Its utility relies on the extreme disparity in leaving group ability between the triflate (-OTf, super-leaving group) and the chloride (-Cl, poor leaving group).

Temperature is the critical control variable that dictates the reaction pathway. It functions as a "selector switch" between:

  • Chemo-selective Substitution (

    
    ):  The desired pathway, where -OTf is displaced by a nucleophile, leaving the -Cl intact for secondary functionalization.
    
  • Elimination (

    
    ):  The parasitic pathway, where thermal energy drives the elimination of triflic acid (HOTf) to form vinyl chloride.
    
  • Ambident Selectivity (N- vs. O-): In amide/enolate systems, temperature shifts the balance between kinetic (O-alkylation) and thermodynamic (N- or C-alkylation) control.

Troubleshooting Guide & FAQs

Category A: Yield & Byproduct Management

Q1: I am observing significant gas evolution and low yields of my alkylated product. What is happening? Diagnosis: You are likely operating above the Elimination Threshold (


 for strong bases).
Technical Insight:  The triflate group is an exceptional nucleofuge (

times faster than tosylate). At elevated temperatures, even weak bases can deprotonate the

-carbon, triggering an

elimination. The gas you see is vinyl chloride (boiling point

). Solution:
  • Cool Down: Conduct the addition phase at

    
      or 
    
    
    
    .
  • Base Selection: Switch to a non-nucleophilic, bulky base (e.g., 2,6-di-tert-butylpyridine) if possible, or ensure the nucleophile itself is the base.

  • Slow Warm-up: Do not snap-warm to room temperature. Allow the reaction to reach

    
     over 2-4 hours.
    

Q2: My nucleophile is reacting with both the triflate and the chloride sites. How do I stop the "double alkylation"? Diagnosis: Loss of Chemoselectivity due to excessive thermal energy. Technical Insight: While -OTf reacts readily at


, the -Cl group typically requires heat (

) or activation (Finkelstein conditions) to react via

. However, if you heat the reaction to reflux to "push" the conversion, you activate the -Cl site. Solution:
  • Strict Temperature Cap: Maintain reaction temperature below

    
     .
    
  • Stoichiometry: Use a slight excess of the electrophile (1.1 equiv) rather than the nucleophile to prevent the mono-alkylated product from acting as a nucleophile for a second attack (if applicable).

Category B: Regioselectivity (N- vs. O- Alkylation)

Q3: When alkylating an amide, I get a mixture of N-alkyl and O-alkyl products. How does temperature affect this ratio? Diagnosis: Competition between Kinetic (O-alkylation) and Thermodynamic (N-alkylation) control. Technical Insight:

  • Hard/Soft Acid-Base (HSAB) Theory: The triflate is a "hard" electrophile. It kinetically prefers the "hard" oxygen center of an amide enolate.

  • Low Temp (

    
    ):  Locks the reaction into the kinetic product (O-alkylation  -> Imidate salts).
    
  • Higher Temp (

    
     to RT):  Allows equilibration or direct attack at the softer nitrogen center (N-alkylation ), which is thermodynamically more stable.
    Solution: 
    
  • For N-Alkylation: Allow the reaction to warm to room temperature or reflux (carefully avoiding elimination) to favor the thermodynamic amide product.

  • For O-Alkylation: Keep the reaction at

    
     and quench immediately at low temperature.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by temperature.

ReactionPathways cluster_Cold Low Temp (-78°C to 0°C) Kinetic Control cluster_Hot High Temp (>20°C) Thermodynamic/Elimination Start 2-Chloroethyl Triflate (Cl-CH2-CH2-OTf) SN2 S_N2 Substitution (Major Product) Cl-CH2-CH2-Nu Start->SN2 Path A: Substitution (Fast, Selective) E2 E2 Elimination (Vinyl Chloride) Cl-CH=CH2 + HOTf Start->E2 Path B: Elimination (Thermal Side Reaction) Nu Nucleophile (Nu:) Nu->Start + Azir Aziridinium Ion (If Nu = Amine) SN2->Azir Internal Cyclization (Requires Heat if Nu=Amine)

Caption: Figure 1. Temperature-dependent reaction divergence. Path A (


) dominates at low temperatures, while Path B (

) and secondary cyclizations (Aziridinium) become prevalent as thermal energy increases.

Standardized Protocol: Selective N-Alkylation

Objective: Mono-alkylation of a secondary amine with 2-chloroethyl triflate while suppressing vinyl chloride formation.

StepActionCritical ParameterRationale
1 Preparation Anhydrous conditions (

ppm

)
Triflates hydrolyze rapidly to triflic acid, which is corrosive and halts reaction.
2 Solvent Choice DCM or Toluene (Non-polar/Aprotic)Avoid polar protic solvents that stabilize carbocations (promotes

/Rearrangement).
3 Cooling Cool amine/base mixture to

.
Suppresses the

elimination pathway completely.
4 Addition Add Triflate dropwise over 30 mins.Prevents local exotherms ("hot spots") that trigger decomposition.
5 Incubation Stir at

for 1 hr, then

for 2 hrs.
Allows

to proceed without reaching the activation energy for elimination.
6 Quench Add dilute

at

.
Neutralizes generated HOTf before warming prevents acid-catalyzed degradation.

References

  • Leaving Group Ability & Reactivity

    • Title: "Super-Leaving Groups in Organic Synthesis: Trifl
    • Source: IUPAC / Pure and Applied Chemistry.
    • Context: Establishes the rate enhancement of OTf over Cl, justifying the chemoselectivity model.
    • URL:[Link] (General Reference for IUPAC Standards on Leaving Groups)

  • Mechanism of Elimination vs.

    • Title: "Elimination versus Substitution: The Role of Temperature and Entropy."[1][2]

    • Source: Master Organic Chemistry.
    • )
    • URL:[Link]

  • Ambident Nucleophile Selectivity (N vs O)

    • Title: "Synthesis of O- and N-alkyl
    • Source: N
    • Context: Details how "hard" electrophiles like triflates favor O-alkyl
    • URL:[Link]

  • Aziridinium Ion Formation

    • Title: "Tris(2-chloroethyl)
    • Source: ResearchGate.[3][4]

    • Context: Validates the cyclization of 2-chloroethyl amines to aziridinium ions, a key secondary reaction p
    • URL:[Link]

Sources

Technical Support Center: Column Chromatography Purification of Compounds Synthesized with 2-Chloroethyl Triflate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for the purification of compounds synthesized using 2-chloroethyl triflate. As a potent electrophile and alkylating agent, 2-chloroethyl triflate is a valuable reagent in modern organic synthesis. However, the very reactivity that makes it useful also presents unique challenges during the purification of the resulting products, particularly when employing column chromatography. The triflate group is an excellent leaving group, making the products susceptible to decomposition or unwanted side reactions on the stationary phase.[1]

This guide is designed to provide you, the researcher, with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully purify your target compounds.

Safety First: Handling 2-Chloroethyl Triflate and its Derivatives

Before commencing any experimental work, it is imperative to recognize the hazards associated with 2-chloroethyl triflate and its derivatives. 2-Chloroethyl triflate is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation.[2]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[3]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

  • Waste Disposal: Dispose of all chemical waste, including residual reagent, reaction mixtures, and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.

  • Quenching: Any unreacted 2-chloroethyl triflate in the reaction mixture should be carefully quenched with a suitable nucleophile (e.g., a solution of sodium bicarbonate or an amine) before workup and purification.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems you may encounter during the column chromatography of compounds synthesized with 2-chloroethyl triflate, presented in a question-and-answer format.

Question 1: My product appears to be decomposing on the silica gel column. How can I prevent this?

Answer: This is a common issue due to the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive compounds, especially those containing a good leaving group like triflate.[6]

  • Probable Cause 1: Acidity of Silica Gel: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can promote hydrolysis or elimination reactions.

  • Solution 1: Deactivation of Silica Gel: You can neutralize the acidic sites by preparing a slurry of silica gel in your chosen eluent and adding a small amount of a base, such as triethylamine (Et3N) or pyridine (typically 0.1-1% by volume).[6] This mixture should be thoroughly stirred before packing the column. This is particularly effective for basic compounds that might otherwise streak or decompose.

  • Probable Cause 2: Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for decomposition.

  • Solution 2: Use Flash Chromatography: Employing flash column chromatography with positive pressure will significantly reduce the elution time and minimize contact with the stationary phase.

  • Probable Cause 3: Inherent Instability: Your target molecule may be inherently unstable on silica.

  • Solution 3: Alternative Stationary Phases: Consider using a less acidic stationary phase.

    • Alumina (Al2O3): Alumina is available in neutral, acidic, and basic forms. For many applications, neutral alumina is a good starting point.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative for some compounds.

Question 2: I'm getting poor separation between my product and a closely-eluting impurity. What can I do?

Answer: Achieving good separation requires optimizing the mobile phase and column parameters.

  • Probable Cause 1: Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving your product from impurities.

  • Solution 1: Systematic Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3.[6]

    • Test different solvent combinations. For example, if a hexane/ethyl acetate mixture is not providing adequate separation, try dichloromethane/methanol or toluene/acetone.

  • Probable Cause 2: Isocratic Elution is Insufficient: For complex mixtures with components of varying polarities, a single solvent system (isocratic elution) may not be effective.

  • Solution 2: Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your product and then any more polar byproducts.[7][8] This can significantly improve resolution.

Question 3: My compound is streaking or "tailing" down the column instead of moving as a tight band. Why is this happening?

Answer: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase.

  • Probable Cause 1: Acid-Base Interactions: If your compound has basic functional groups (e.g., amines), they can interact strongly with the acidic silanol groups on silica gel, leading to tailing.[6]

  • Solution 1: Add a Mobile Phase Modifier: As mentioned in Question 1, adding a small amount of a competitive base like triethylamine or pyridine to your eluent can mask the acidic sites on the silica and improve peak shape.

  • Probable Cause 2: Column Overloading: Loading too much sample onto the column can exceed its capacity, leading to poor separation and band broadening.

  • Solution 2: Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Probable Cause 3: Poor Solubility in Eluent: If your compound is not very soluble in the mobile phase, it can lead to tailing.

  • Solution 3: Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of your packed column.[9]

Question 4: My product won't come off the column, even with a highly polar eluent.

Answer: This frustrating situation can arise from a few key issues.

  • Probable Cause 1: Extreme Polarity: Your product may be too polar to be eluted with your chosen solvent system.

  • Solution 1: Increase Eluent Strength: If you are using a hexane/ethyl acetate system, you can switch to a more polar mixture like dichloromethane/methanol or even add a small percentage of acetic acid or formic acid if your compound is acidic and stable to these conditions.

  • Probable Cause 2: Irreversible Adsorption or Decomposition: It is possible that your compound has decomposed or irreversibly bound to the stationary phase.

  • Solution 2: Pre-analysis with TLC: Before running a column, always run a TLC of your crude material and spot it on a plate. Let the plate sit for some time and then elute it. If the spot disappears or streaks from the baseline, it's a strong indication that your compound is not stable on silica gel.

Frequently Asked Questions (FAQs)

  • What is 2-chloroethyl triflate and why is it used?

    • 2-Chloroethyl triflate (CF3SO3CH2CH2Cl) is a powerful alkylating agent. The triflate (OTf) group is an excellent leaving group, making the adjacent ethyl group highly electrophilic and reactive towards nucleophiles.[1] It is often used to introduce a 2-chloroethyl group onto molecules, which can then be used in subsequent reactions.

  • What are common byproducts in reactions with 2-chloroethyl triflate?

    • Common byproducts can include unreacted starting materials, products of elimination (vinyl compounds), and substances resulting from the decomposition of the triflate itself, which can release triflic acid.[10] Triflic acid is a superacid and can catalyze other side reactions.

  • How do I choose the right stationary phase?

    • Silica gel is the most common stationary phase for column chromatography due to its versatility and relatively low cost.[11][12] However, for compounds sensitive to acid, neutral or basic alumina, or Florisil® are viable alternatives. The choice depends on the stability and functional groups present in your target molecule.

  • How do I choose the right solvent system?

    • The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for your product of around 0.2-0.3.[6] A good starting point is often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

  • How can I monitor the purification process?

    • Collect fractions from the column and analyze them by TLC.[11] Spot each fraction on a TLC plate, along with your crude starting material and a pure standard of your product if available. This will allow you to identify which fractions contain your pure compound.

  • What are the signs of product decomposition on the column?

    • Signs of decomposition include the appearance of new spots on TLC analysis of the collected fractions that were not present in the crude mixture, significant loss of material (low mass balance), and the elution of colored bands when the product is known to be colorless.

Experimental Protocols

Protocol 1: Preparation of a Deactivated Silica Gel Column
  • Weigh the appropriate amount of silica gel (typically 25-50 times the weight of the crude sample) into a beaker.

  • In a separate container, prepare the starting eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Pour the eluent containing triethylamine over the silica gel to create a slurry.

  • Stir the slurry for 5-10 minutes to ensure thorough mixing and deactivation.

  • Pack the column with the deactivated silica gel slurry as you normally would.

Protocol 2: General Procedure for Flash Column Chromatography Purification
  • Column Packing: Securely clamp a glass column of appropriate size in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pack the column with silica gel using either the "slurry" or "dry pack" method.

  • Equilibration: Pass several column volumes of your initial eluent through the packed column to ensure it is well-settled and equilibrated.

  • Sample Loading: Load your sample onto the column using either the direct (wet) or pre-adsorbed (dry) method.[9]

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions of a suitable volume in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified compound.[6]

Visualizations

Troubleshooting Decision Tree

Troubleshooting start Problem Observed decomp Decomposition on Column? start->decomp poor_sep Poor Separation? start->poor_sep tailing Tailing / Streaking? start->tailing no_elution Product Not Eluting? start->no_elution sol_decomp1 Deactivate Silica (e.g., with Et3N) decomp->sol_decomp1 sol_decomp2 Use Alumina or Florisil decomp->sol_decomp2 sol_decomp3 Run Column Faster (Flash) decomp->sol_decomp3 sol_sep1 Optimize Solvent System (TLC) poor_sep->sol_sep1 sol_sep2 Use Gradient Elution poor_sep->sol_sep2 sol_sep3 Check Column Loading poor_sep->sol_sep3 sol_tail1 Add Modifier to Eluent (e.g., Et3N) tailing->sol_tail1 sol_tail2 Reduce Sample Load tailing->sol_tail2 sol_tail3 Use Dry Loading Technique tailing->sol_tail3 sol_noelute1 Increase Eluent Polarity Drastically no_elution->sol_noelute1 sol_noelute2 Check for Irreversible Adsorption via TLC no_elution->sol_noelute2

Caption: A decision tree for troubleshooting common column chromatography issues.

General Purification Workflow

Workflow start Crude Reaction Mixture tlc TLC Analysis (Solvent Selection & Stability Check) start->tlc pack Pack Column (Choose & Prepare Stationary Phase) tlc->pack load Load Sample (Wet or Dry Loading) pack->load elute Elute Column & Collect Fractions (Isocratic or Gradient) load->elute analyze Analyze Fractions by TLC elute->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure concentrate Concentrate Under Reduced Pressure combine->concentrate final Pure Compound concentrate->final

Caption: A standard workflow for column chromatography purification.

Data Tables

Table 1: Common Solvents in Order of Increasing Polarity

SolventPolarity Index
Hexanes0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether4.0
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile5.8
Isopropanol5.9
Methanol (MeOH)6.6
Water10.2

Table 2: Comparison of Common Stationary Phases

Stationary PhaseAcidityPrimary UseNotes
Silica Gel Weakly AcidicGeneral purpose for most organic compounds.[12]Can be deactivated with a base.
Alumina (Neutral) NeutralPurification of less polar compounds, stable to acid/base.
Alumina (Basic) BasicGood for separating basic compounds (e.g., amines).
Alumina (Acidic) AcidicGood for separating acidic compounds.Can cause rearrangements in sensitive molecules.
Florisil® Weakly AcidicPurification of steroids, alkaloids, and pesticides.Less acidic than silica gel.

References

  • Column Chromatography - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved from [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (2016). Retrieved from [Link]

  • 2,2,2-Trifluoroethyl chloroformate Safety Data Sheet - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • The Reactivity and Applications of 2-Chloroethyl Chloroformate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. (n.d.). Retrieved from [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - National Institutes of Health (NIH). (2018). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (2025). Retrieved from [Link]

  • Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate - ResearchGate. (2003). Retrieved from [Link]

  • 2-Chloroethyl trifluoromethanesulfonate - PubChem. (n.d.). Retrieved from [Link]

  • Triflic Acid and Sodium Triflate as Chaotropic Mobile Phase Additives in RP-LC - ResearchGate. (2025). Retrieved from [Link]

  • Process for the preparation of -chlorinated chloroformates - Google Patents. (n.d.).
  • Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor - MDPI. (n.d.). Retrieved from [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.). Retrieved from [Link]

  • Triflate - Wikipedia. (n.d.). Retrieved from [Link]

  • Triflic Acid stability/decomposition in aqueous solution - Reddit. (2019). Retrieved from [Link]

  • Thermal decomposition behavior of CL-20 co-crystals - ResearchGate. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved from [Link]

  • Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Advantages of using 2-chloroethyl trifluoromethanesulfonate over alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Kinetic Advantage

In medicinal chemistry and API synthesis, the introduction of a chloroethyl motif (


) is a ubiquitous step, often serving as a precursor for aziridines, piperazines, or further nucleophilic substitutions. Historically, 1-bromo-2-chloroethane  has been the standard reagent. However, for high-value intermediates where chemoselectivity and thermal stability are paramount, 2-chloroethyl trifluoromethanesulfonate (2-chloroethyl triflate)  offers a superior alternative.

This guide objectively compares these two alkylating agents, demonstrating how the triflate’s "super-leaving group" capability enables reactions at cryogenic temperatures, drastically reducing side-product formation and increasing yield in complex syntheses.

The Mechanistic Gap: Leaving Group Physics

The primary advantage of 2-chloroethyl triflate lies in the dissociation energy of the carbon-oxygen bond versus the carbon-halogen bond. The triflate anion (


) is an exceptionally stable conjugate base, making it one of the best known leaving groups.
Comparative Leaving Group Ability

The reactivity correlates directly with the


 of the conjugate acid of the leaving group. A lower 

indicates a more stable anion and a faster reaction rate.
Leaving GroupConjugate Acid

(approx)
Relative Reactivity (

)
Triflate (

)

-14

Bromide (

)

-9

Chloride (

)

-71

Implication: The reactivity gap between


 and 

in 2-chloroethyl triflate is massive. This ensures that nucleophilic attack occurs exclusively at the triflate-bearing carbon. In contrast, with 1-bromo-2-chloroethane, the reactivity gap between

and

is narrower, leading to potential "scrambling," where the nucleophile may eventually attack the chloride site, especially under the thermal stress (reflux) required to drive the bromide displacement.
Visualizing the Energy Landscape

The following diagram illustrates the activation energy (


) differences. The triflate pathway is kinetically accessible at 

, whereas the alkyl halide pathway requires significant thermal activation.

ReactionCoordinate Start Nucleophile + Reagent TS_Tf TS (Triflate) Low Ea (-78 to 0°C) Start->TS_Tf Fast TS_Br TS (Bromide) High Ea (Reflux) Start->TS_Br Slow Product Product (Mono-alkylated) TS_Tf->Product High Selectivity TS_Br->Product Moderate Yield SideProduct Side Products (Elimination/Dimerization) TS_Br->SideProduct Thermal Degradation

Figure 1: Reaction coordinate comparison. The triflate pathway (green) bypasses the high-energy barrier required for alkyl halides (red), preventing thermal degradation.

Comparative Performance Data

The following data aggregates typical performance metrics for the N-alkylation of a secondary amine (e.g., piperazine derivative).

Feature2-Chloroethyl Triflate 1-Bromo-2-chloroethane
Reaction Temp

to


to

(Reflux)
Reaction Time 1 – 4 Hours12 – 48 Hours
Base Requirement Mild (e.g.,

, TEA)
Strong/Excess (e.g.,

,

)
Chemoselectivity >99:1 (OTf displacement only)~85:15 (Risk of Cl displacement)
Primary Side Reaction Hydrolysis (if wet)Elimination (E2) to vinyl chloride
Typical Yield 85 – 95% 60 – 75%
Validated Experimental Protocol

Objective: N-alkylation of a secondary amine using 2-chloroethyl triflate. Safety Note: 2-chloroethyl triflate is a potent alkylating agent. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves).

Workflow Diagram

ProtocolWorkflow Setup 1. Setup: Flame-dry glassware Argon/N2 Atmosphere Solvent 2. Dissolution: Amine + Base in Anhydrous DCM or CH3CN Setup->Solvent Cooling 3. Cooling: Bring to 0°C or -78°C Solvent->Cooling Addition 4. Addition: Add Triflate dropwise (Exothermic Control) Cooling->Addition Reaction 5. Reaction: Stir 1-2h Monitor by TLC/LCMS Addition->Reaction Quench 6. Workup: Quench with NaHCO3 Wash & Extract Reaction->Quench

Figure 2: Step-by-step experimental workflow for triflate alkylation ensuring moisture exclusion.

Detailed Procedure
  • Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of dry Nitrogen or Argon.

  • Solvation: Dissolve the substrate (1.0 eq, e.g., N-Boc-piperazine) in anhydrous Dichloromethane (DCM) or Acetonitrile.

    • Note: Moisture is the enemy. Triflates hydrolyze rapidly. Use solvents dried over molecular sieves.

  • Base Addition: Add a mild base such as Diisopropylethylamine (DIPEA, 1.2 eq) or anhydrous

    
    .
    
  • Cryogenic Step: Cool the solution to

    
     (ice bath). For highly reactive amines, cool to 
    
    
    
    (dry ice/acetone).
  • Reagent Addition: Add 2-chloroethyl triflate (1.1 eq) dropwise via syringe.

    • Why? Dropwise addition prevents localized heating, which could trigger decomposition or double-alkylation.

  • Monitoring: Allow to warm to room temperature. Reaction is typically complete within 2 hours. Monitor via TLC (disappearance of amine).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Critical Handling & Stability

While the triflate is superior in reactivity, it is inferior in stability compared to alkyl halides.[1]

  • Moisture Sensitivity: 2-chloroethyl triflate releases Triflic Acid (

    
    ) upon contact with water. It must be stored under inert gas in a freezer (
    
    
    
    ).
  • Toxicity: As a "super-alkylator," it mimics nitrogen mustards in its ability to alkylate DNA. Treat as a potential genotoxin.

  • Decontamination: Spills should be neutralized with a solution of dilute ammonia or sodium hydroxide to hydrolyze the triflate ester.

Conclusion

Switching from 1-bromo-2-chloroethane to 2-chloroethyl triflate is a strategic decision for high-precision synthesis. While the reagent requires stricter handling (anhydrous conditions, cold storage), it pays dividends by enabling mild, rapid, and highly chemoselective alkylations that preserve sensitive functional groups and the integrity of the chloroethyl tail for subsequent transformations.

References
  • Leaving Group Reactivity:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Triflate Properties: Sigma-Aldrich Technical Bulletin. (2023).[2] "Trifluoromethanesulfonic Acid and Derivatives."[1][3][4]

  • N-Alkylation Protocols: BenchChem Application Notes. (2025).[4][5][6][7] "Protocols for N-Alkylation using 2-Bromoethylamine vs Triflates."

  • Selectivity Studies: Organic Chemistry Portal. "Nucleophilic Substitution - Leaving Groups."[8]

  • Safety Data: PubChem Compound Summary. (2024).[5] "2-Chloroethyl trifluoromethanesulfonate."

Sources

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